molecular formula C24H30FN3O B451529 2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE

2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE

Cat. No.: B451529
M. Wt: 395.5g/mol
InChI Key: JKFKXUBPMJGFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE is a complex organic compound that features an adamantane core, a fluorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivativeThe pyrazole ring is then constructed via a cyclization reaction, and the final product is obtained through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the adamantane core can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring .

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core and the fluorophenyl group contribute to the compound’s binding affinity and specificity. The pyrazole ring may interact with active sites or binding pockets, modulating the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE lies in its combination of structural features, including the adamantane core, the fluorophenyl group, and the pyrazole ring. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H30FN3O

Molecular Weight

395.5g/mol

IUPAC Name

2-(1-adamantyl)-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetamide

InChI

InChI=1S/C24H30FN3O/c1-15-23(16(2)28(27-15)14-17-3-5-21(25)6-4-17)26-22(29)13-24-10-18-7-19(11-24)9-20(8-18)12-24/h3-6,18-20H,7-14H2,1-2H3,(H,26,29)

InChI Key

JKFKXUBPMJGFRV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)CC34CC5CC(C3)CC(C5)C4

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)CC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.